molecular formula C7H11N B1654995 2-methylhex-5-enenitrile CAS No. 30316-00-8

2-methylhex-5-enenitrile

Cat. No.: B1654995
CAS No.: 30316-00-8
M. Wt: 109.17 g/mol
InChI Key: WSLQODBTEPJISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylhex-5-enenitrile is an organic compound with the molecular formula C7H11N and a molecular weight of 109.1689 g/mol . It is also known by its IUPAC name, 5-Hexenenitrile, 2-methyl- . This compound is characterized by the presence of a nitrile group (-CN) attached to a hexene chain with a methyl substitution at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylhex-5-enenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under specific conditions. One common method is the hydrocyanation of 2-methyl-1,5-hexadiene using hydrogen cyanide (HCN) in the presence of a catalyst such as nickel or palladium .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrocyanation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-methylhex-5-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-methylhex-5-enenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylhex-5-enenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles present .

Comparison with Similar Compounds

Uniqueness: 2-methylhex-5-enenitrile is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of the methyl group at the second position can affect the compound’s steric and electronic properties, making it distinct from other similar nitriles .

Properties

IUPAC Name

2-methylhex-5-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-3-4-5-7(2)6-8/h3,7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLQODBTEPJISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337532
Record name 2-Methyl-5-hexenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30316-00-8
Record name 2-Methyl-5-hexenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methylhex-5-enenitrile
Reactant of Route 2
Reactant of Route 2
2-methylhex-5-enenitrile
Reactant of Route 3
Reactant of Route 3
2-methylhex-5-enenitrile
Reactant of Route 4
Reactant of Route 4
2-methylhex-5-enenitrile
Reactant of Route 5
Reactant of Route 5
2-methylhex-5-enenitrile
Reactant of Route 6
Reactant of Route 6
2-methylhex-5-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.